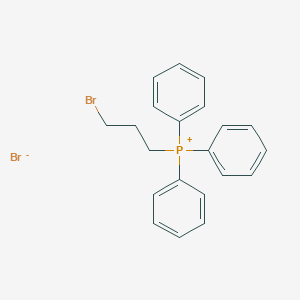

(3-Bromopropyl)triphenylphosphonium bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84074. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromopropyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21BrP.BrH/c22-17-10-18-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16H,10,17-18H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHUZZUGJRPGKW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCCBr)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21Br2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20957481 | |

| Record name | (3-Bromopropyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20957481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3607-17-8 | |

| Record name | (3-Bromopropyl)triphenylphosphonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3607-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Bromopropyl)triphenylphosphonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003607178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3607-17-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3-Bromopropyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20957481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromo(3-bromopropyl)triphenylphosphorus | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.701 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (3-Bromopropyl)triphenylphosphonium bromide

Introduction: A Cornerstone Reagent in Organic Synthesis

(3-Bromopropyl)triphenylphosphonium bromide is a quaternary phosphonium salt that serves as a vital precursor in a multitude of organic transformations. Its primary utility lies in its role as a key building block for the generation of Wittig reagents, which are instrumental in the olefination of aldehydes and ketones to form alkenes.[1] This technical guide provides a comprehensive and in-depth protocol for the synthesis of this compound, grounded in established chemical principles and augmented with practical insights for researchers, scientists, and professionals in drug development. Beyond a mere recitation of steps, this document elucidates the rationale behind the procedural choices, ensuring a thorough understanding of the synthesis for reliable and reproducible results.

Reaction Mechanism: A Classic S(_N)2 Transformation

The formation of this compound is a classic example of a bimolecular nucleophilic substitution (S(N)2) reaction.[2] The reaction proceeds through the nucleophilic attack of the lone pair of electrons on the phosphorus atom of triphenylphosphine on one of the electrophilic methylene carbons of 1,3-dibromopropane.

The phosphorus atom in triphenylphosphine acts as a potent nucleophile, readily attacking the electron-deficient carbon atom bonded to a bromine atom in 1,3-dibromopropane.[3] This concerted, single-step mechanism involves the simultaneous formation of a new carbon-phosphorus bond and the cleavage of the carbon-bromine bond, with the bromide ion acting as the leaving group.[4] The reaction's bimolecular nature means that the rate is dependent on the concentration of both reactants: triphenylphosphine and 1,3-dibromopropane.[5]

Reagents and Materials

A thorough understanding of the physical and chemical properties of all reagents is paramount for a successful and safe synthesis.

| Compound | Formula | MW ( g/mol ) | MP (°C) | BP (°C) | Density (g/mL) | CAS No. |

| Triphenylphosphine | P(C₆H₅)₃ | 262.29 | 79-81[6] | 377[6] | 1.1[7] | 603-35-0 |

| 1,3-Dibromopropane | C₃H₆Br₂ | 201.89 | -34[8] | 167[8] | 1.989 (at 25°C)[8] | 109-64-8 |

| Toluene | C₇H₈ | 92.14 | -95[9] | 110.6[9] | 0.867 (at 20°C)[10] | 108-88-3 |

| Xylene (mixed isomers) | C₈H₁₀ | 106.16 | -47.4 to 13.3[11] | ~137-144[11] | ~0.86-0.88[11] | 1330-20-7 |

| This compound | C₂₁H₂₁Br₂P | 464.17 | 228-230[12] | N/A | N/A | 3607-17-8 |

Experimental Protocol: A Step-by-Step Guide

This protocol is a synthesis of established methods, optimized for clarity, yield, and safety.[11]

1. Reaction Setup:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add triphenylphosphine (1.0 eq).

-

Add a suitable solvent, such as toluene or xylene, to the flask. Toluene is often preferred due to its appropriate boiling point (111 °C) which allows for a controlled reaction temperature. Xylene, with a higher boiling point (~140 °C), can also be used to accelerate the reaction, though it may require more careful temperature monitoring.[11]

-

Begin stirring the mixture to dissolve the triphenylphosphine.

2. Reagent Addition:

-

Charge the dropping funnel with 1,3-dibromopropane (1.0-1.2 eq). A slight excess of 1,3-dibromopropane can be used to ensure the complete consumption of the more valuable triphenylphosphine.

-

Slowly add the 1,3-dibromopropane to the stirred triphenylphosphine solution at room temperature. The addition should be dropwise to control any potential exotherm.

3. Reaction Execution:

-

After the addition is complete, heat the reaction mixture to reflux. The formation of a white precipitate, the desired product, will be observed as the reaction progresses.

-

Maintain the reflux for a period of 18-24 hours. The reaction can be monitored by thin-layer chromatography (TLC) to track the disappearance of the triphenylphosphine starting material.

4. Product Isolation and Purification:

-

After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solvent.

-

Collect the white solid by vacuum filtration.

-

Wash the filter cake thoroughly with the reaction solvent (toluene or xylene) to remove any unreacted starting materials.

-

Further wash the solid with a non-polar solvent such as diethyl ether or hexanes to remove residual non-polar impurities.

-

The crude product can be further purified by recrystallization. A common and effective method is to dissolve the solid in a minimal amount of hot ethanol, followed by the slow addition of diethyl ether until the solution becomes turbid.[1] Allowing the solution to cool slowly will yield purified crystals.

-

Dry the purified this compound under vacuum to obtain a fine, white crystalline powder.

Visualizing the Workflow

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions: A Commitment to Laboratory Safety

The synthesis of this compound involves the use of chemicals that require careful handling to mitigate potential hazards.

-

Triphenylphosphine: Harmful if swallowed and may cause an allergic skin reaction. It can also cause serious eye damage and damage to organs through prolonged or repeated exposure. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

1,3-Dibromopropane: This is a flammable liquid and is harmful if swallowed. It also causes skin irritation. It is crucial to handle this reagent in a fume hood and away from ignition sources.

-

Toluene and Xylene: Both are flammable liquids and can cause skin and eye irritation. Inhalation of vapors can lead to respiratory tract irritation and central nervous system depression. Always handle these solvents in a well-ventilated fume hood and take precautions against static discharge.

-

This compound: This compound is an irritant to the eyes, respiratory system, and skin. Avoid inhalation of dust and direct contact with skin and eyes by using appropriate PPE.[10]

Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Conclusion: Enabling Further Discovery

The synthesis of this compound is a robust and well-established procedure that provides a versatile reagent for organic synthesis. By understanding the underlying reaction mechanism, adhering to a detailed experimental protocol, and prioritizing safety, researchers can confidently and reproducibly prepare this valuable compound. Its subsequent use in the Wittig reaction and other transformations opens the door to the creation of a vast array of complex molecules, underscoring its importance in the fields of medicinal chemistry and materials science.

References

- BenchChem. (2025). Technical Support Center: Purification of Crude Phosphonium Salts.

- BenchChem. (2025). Technical Support Center: Phosphonium Salt Synthesis.

-

Vedantu. (n.d.). Triphenylphosphine: Structure, Properties, Preparation & Uses. Retrieved from [Link]

-

Ataman Kimya. (n.d.). TRIPHENYLPHOSPHINE. Retrieved from [Link]

- Chemistry For Everyone. (2025, April 26). What Are The Physical And Chemical Properties Of Toluene? [Video]. YouTube.

-

The Chemistry Blog. (2021, January 27). What Is Xylene? Retrieved from [Link]

-

Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Xylenes (individual or mixed isomers). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

-

Molbase. (n.d.). Synthesis of (3-bromopropyl)-triphenylphosphonium bromide hydrobromide. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

Gaylord Chemical Company. (n.d.). Toluene Solvent Properties. Retrieved from [Link]

-

PubChem. (n.d.). Toluene. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Dibromopropane. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Triphenylphosphine. Retrieved from [Link]

-

Wikipedia. (n.d.). Toluene. Retrieved from [Link]

- Minkovska, S., Burdzhiev, N., & Deligeorgiev, T. (2018). Rapid synthesis of (3-bromopropyl) triphenylphosphonium bromide or iodide. Chemistry & Technology, 8(1), 1-5.

-

Loba Chemie. (2016, July 11). 1,3-DIBROMOPROPANE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

ChemBK. (2024, April 10). This compound. Retrieved from [Link]

-

Loba Chemie. (2015, April 9). TRIPHENYL PHOSPHINE EXTRA PURE MSDS. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,3-Dibromopropane. Retrieved from [Link]

- Zhang, Y., & Wang, Y. (2008). Selective Reaction Research of 1,3-Dibromopropane and Triphenylphosphine.

-

Chemsrc. (2025, August 25). CAS#:3607-17-8 | (3-Bromopropyl)(triphenyl)phosphonium bromide. Retrieved from [Link]

-

Max-Planck-Institut für Kohlenforschung. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Chemistry Steps. (n.d.). SN2 Reaction Mechanism. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 11.2: The SN2 Reaction. Retrieved from [Link]

-

Pharmaguideline. (n.d.). SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. Retrieved from [Link]

-

Harvey Mudd College. (n.d.). Experiment 13 reactions of PPh3. Retrieved from [Link]

-

Scribd. (n.d.). SN1 and SN2 Reactions of Alkyl Halides. Retrieved from [Link]

-

Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US5481040A - Process for the preparation of phosphonium salts - Google Patents [patents.google.com]

- 3. This compound [chembk.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. prepchem.com [prepchem.com]

- 6. prepchem.com [prepchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pure.mpg.de [pure.mpg.de]

- 10. chemrxiv.org [chemrxiv.org]

- 11. fishersci.com [fishersci.com]

- 12. Buy this compound (EVT-325773) | 3607-17-8 [evitachem.com]

An In-depth Technical Guide to (3-Bromopropyl)triphenylphosphonium bromide: Properties, Synthesis, and Applications

This guide provides an in-depth exploration of (3-Bromopropyl)triphenylphosphonium bromide, a versatile phosphonium salt widely utilized in synthetic organic chemistry. We will move beyond a simple recitation of facts to provide field-proven insights into its synthesis, reactivity, and practical application, with a particular focus on its role as a key precursor in Wittig reactions and other synthetic transformations. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this reagent to optimize their synthetic strategies.

Core Characteristics and Physicochemical Properties

This compound, with CAS number 3607-17-8, is a quaternary phosphonium salt.[1][2] The molecule consists of a positively charged phosphorus atom bonded to three phenyl groups and a 3-bromopropyl chain, with a bromide anion providing charge neutrality.[1][2] This structure, particularly the lipophilic triphenylphosphonium cation, allows it to penetrate biological membranes, a characteristic that has led to its investigation in medicinal chemistry.[2]

From a practical standpoint, it is a white to off-white crystalline solid.[1][2] A critical handling property is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[1][3] This necessitates storage in a dry, inert atmosphere to maintain its integrity and reactivity.[1] The compound is generally soluble in polar organic solvents such as chloroform and methanol.[1][2]

A summary of its key physicochemical properties is presented below for quick reference.

| Property | Value | References |

| CAS Number | 3607-17-8 | [1][4] |

| Molecular Formula | C₂₁H₂₁Br₂P | [1][5] |

| Molecular Weight | 464.2 g/mol | [1][6] |

| Appearance | White to off-white solid/crystalline powder | [1][2] |

| Melting Point | 228-230 °C (lit.) | [1][4][7] |

| Solubility | Soluble in chloroform, methanol | [1] |

| Hygroscopicity | Hygroscopic | [1][3] |

| InChI Key | ZAHUZZUGJRPGKW-UHFFFAOYSA-M | [4][6] |

Spectroscopic analysis is fundamental for identity confirmation. While detailed spectra are available in databases, key features in ¹H NMR would include characteristic signals for the aromatic protons of the phenyl groups and distinct multiplets for the propyl chain protons, influenced by the adjacent phosphorus and bromine atoms.[8][9] Infrared (IR) spectroscopy would show bands corresponding to P-Ph bonds and C-H stretching and bending of the phenyl and alkyl groups.[8][10][11]

Synthesis of the Phosphonium Salt: A Practical Approach

The most common and straightforward synthesis of this compound involves a nucleophilic substitution (Sɴ2) reaction between triphenylphosphine and 1,3-dibromopropane.[7][12][13] Triphenylphosphine acts as the nucleophile, attacking one of the electrophilic carbon atoms of 1,3-dibromopropane, displacing a bromide ion and forming the desired phosphonium salt.

The choice of solvent and temperature is critical for reaction efficiency and purity of the final product. The reaction is typically performed by heating the reactants in a non-polar or moderately polar aprotic solvent, such as toluene or xylene.[7][12][14][15] The product, being a salt, is generally insoluble in these solvents at room temperature and precipitates out upon cooling, which provides a convenient method for isolation by simple filtration.[7][12][15]

Exemplary Synthesis Protocol

This protocol is a synthesized representation from established methods.[7][12][15]

-

Setup: Equip a three-necked flask with a mechanical stirrer, a reflux condenser, and a thermometer. Charge the flask with triphenylphosphine and an appropriate volume of toluene.[7][15]

-

Reagent Addition: While stirring the solution, slowly add 1,3-dibromopropane. An excess of the dibromopropane is sometimes used to ensure complete reaction of the triphenylphosphine, but near-stoichiometric amounts are common.

-

Reaction: Heat the mixture to reflux (approximately 110°C for toluene) and maintain this temperature for several hours (e.g., 17-20 hours).[7][12] The product will begin to precipitate as a white solid.

-

Isolation: After the reaction is complete, cool the suspension to room temperature. Collect the solid product by filtration.

-

Purification: Wash the collected solid with fresh toluene to remove any unreacted starting materials.[7][15]

-

Drying: Dry the final product under vacuum to yield this compound as a white, crystalline solid.[7][15]

The causality behind this procedure is clear: using a solvent in which the reactants are soluble but the product is not allows for a simple and high-yielding workup, minimizing the need for complex purification steps like column chromatography.

Chemical Reactivity and Core Applications

The utility of this compound stems from its dual reactivity. It contains both a phosphonium salt moiety and a terminal alkyl bromide. This structure makes it an invaluable reagent, primarily as a precursor for the Wittig reaction, but also in other transformations.

The Wittig Reaction: A Cornerstone of Alkene Synthesis

The most prominent application of this reagent is in the Wittig reaction, a Nobel Prize-winning method for converting aldehydes and ketones into alkenes.[13][16] The process is a two-step sequence starting from the phosphonium salt.

-

Ylide Formation: The protons on the carbon adjacent to the phosphorus atom are acidic due to the electron-withdrawing nature of the positively charged phosphorus. Treatment of the phosphonium salt with a strong base removes one of these protons to generate a phosphonium ylide (also known as a Wittig reagent).[1][13][17] The choice of base is crucial; strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK) are required for non-stabilized ylides.[13][17][18]

-

Reaction with Carbonyl: The resulting ylide is a potent carbon nucleophile that readily attacks the electrophilic carbon of an aldehyde or ketone.[13][16] This leads to the formation of a four-membered ring intermediate called an oxaphosphetane, which rapidly decomposes to yield the desired alkene and triphenylphosphine oxide as a byproduct.[13][16][17] The strong P=O bond that is formed provides the thermodynamic driving force for the reaction.

Other Synthetic Applications

Beyond the Wittig reaction, this reagent is involved in a variety of other synthetic transformations:

-

Rearrangement Reactions: It has been utilized in rearrangement reactions of cyclic organic molecules.[1][7][15]

-

Polymer Chemistry: It serves as a reactant in the synthesis of functionalized polyurethanes.[1][4][7]

-

Cycloisomerizations: It is used in cycloisomerization reactions of bromodienes and enynes.[4][7][19]

-

Nucleophilic Substitution: The terminal bromine atom can be displaced by various nucleophiles, allowing for the synthesis of a wide range of functionalized triphenylphosphonium salts.[1]

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The compound is classified as an irritant and warrants careful management.

| Hazard Category | GHS Information | Precautionary Measures (Examples) | References |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [3][4][15][20] |

| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. | [3][4][20] |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air. | [3][4][20] |

Core Handling and Storage Protocols:

-

Handling: Always handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[5][21][22] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3][4] Avoid contact with skin and eyes.[3][5][21]

-

Storage: Store in a tightly sealed container in a cool, dry place.[21][22][23] Due to its hygroscopic nature, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent degradation and ensure consistent reactivity.[1][3]

-

Incompatibilities: Keep away from strong oxidizing agents.[3][21]

By adhering to these guidelines, researchers can safely and effectively utilize the full synthetic potential of this compound.

References

- EvitaChem. (n.d.). This compound.

- PrepChem.com. (n.d.). Synthesis of this compound.

- PrepChem.com. (n.d.). Synthesis of (3-bromopropyl)-triphenylphosphonium bromide hydrobromide.

- ECHEMI. (n.d.). This compound Formula.

- ChemicalBook. (2025). This compound.

- ChemBK. (2024). This compound.

- CymitQuimica. (n.d.). CAS 3607-17-8: this compound.

- SpectraBase. (n.d.). This compound.

- ChemicalBook. (n.d.). This compound(3607-17-8) 1H NMR spectrum.

- Chongqing Chemdad Co., Ltd. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound 98%.

- Chemsrc. (2025). CAS#:3607-17-8 | (3-Bromopropyl)(triphenyl)phosphonium bromide.

- ChemicalBook. (n.d.). This compound(3607-17-8) IR2 spectrum.

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - this compound.

- Fisher Scientific. (2024). SAFETY DATA SHEET - 3-Bromopropyl triphenylphosphonium bromide.

- Alfa Chemistry. (n.d.). CAS 3607-17-8 this compound.

- MPG.PuRe Repository. (n.d.). SUPPORTING INFORMATION.

- ChemicalBook. (2025). Triphenyl(propyl)phosphonium bromide - Safety Data Sheet.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Bromopropyl triphenylphosphonium bromide.

- Master Organic Chemistry. (n.d.). Wittig Reaction — Alkene Formation from Aldehydes/Ketones via Ph₃P and Alkyl Halides.

- Apollo Scientific. (n.d.). (3-Ethoxy-3-oxopropyl)(triphenyl)phosphonium bromide - Safety Data Sheet.

- TCI Chemicals. (2025). SAFETY DATA SHEET - (3-Bromopropyl)phosphonic Acid.

- Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.

- Wikipedia. (n.d.). Wittig reaction.

- Open PRAIRIE - South Dakota State University. (n.d.). An Infrared Investigation of Triphenylphosphine, Triphenylphosphine Oxide, and some of their Complexes.

Sources

- 1. Buy this compound (EVT-325773) | 3607-17-8 [evitachem.com]

- 2. CAS 3607-17-8: this compound [cymitquimica.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound 98 3607-17-8 [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound | 3607-17-8 [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. This compound(3607-17-8) 1H NMR [m.chemicalbook.com]

- 10. This compound(3607-17-8) IR2 [m.chemicalbook.com]

- 11. "An Infrared Investigation of Triphenylphosphine, Triphenylphosphine Ox" by Lynne L. Haas [openprairie.sdstate.edu]

- 12. prepchem.com [prepchem.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. prepchem.com [prepchem.com]

- 15. echemi.com [echemi.com]

- 16. Wittig reaction - Wikipedia [en.wikipedia.org]

- 17. orgosolver.com [orgosolver.com]

- 18. pure.mpg.de [pure.mpg.de]

- 19. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 20. chemicalbook.com [chemicalbook.com]

- 21. Triphenyl(propyl)phosphonium bromide - Safety Data Sheet [chemicalbook.com]

- 22. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 23. tcichemicals.com [tcichemicals.com]

(3-Bromopropyl)triphenylphosphonium bromide CAS number 3607-17-8

An In-depth Technical Guide to (3-Bromopropyl)triphenylphosphonium bromide

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 3607-17-8), a versatile phosphonium salt widely utilized in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical properties, synthesis, and key applications. Emphasis is placed on the mechanistic rationale behind its use, particularly in the Wittig reaction, and detailed, field-proven protocols are provided. This guide aims to serve as an authoritative resource, integrating technical accuracy with practical, experience-driven knowledge.

Introduction and Core Properties

This compound is a quaternary phosphonium salt that serves as a crucial reagent in synthetic organic chemistry. Its structure, featuring a triphenylphosphine core linked to a brominated propyl chain, makes it an ideal precursor for generating phosphorus ylides, which are pivotal for carbon-carbon bond formation.[1][2] This reagent is particularly valued for its role in the Wittig reaction, enabling the conversion of aldehydes and ketones into alkenes.[3][4] Beyond this classical application, it is also employed in rearrangement reactions, the synthesis of functionalized polymers, and has been investigated for potential biological activities.[1][5][6]

Chemical Identity and Physical Characteristics

The fundamental properties of this compound are summarized below. It is typically a white to off-white crystalline solid that is hygroscopic and should be stored under an inert atmosphere.[1][7]

| Property | Value | Source(s) |

| CAS Number | 3607-17-8 | [1] |

| Molecular Formula | C₂₁H₂₁Br₂P | [1] |

| Molecular Weight | 464.2 g/mol | [1] |

| Melting Point | 228-230 °C (lit.) | [1][5][8][9] |

| Appearance | White to off-white crystalline powder | [1][10] |

| Solubility | Soluble in chloroform and methanol | [1] |

| InChI Key | ZAHUZZUGJRPGKW-UHFFFAOYSA-M | [2][11] |

Synthesis of this compound

The synthesis of this phosphonium salt is a straightforward quaternization reaction, a classic example of nucleophilic substitution where the phosphorus atom of triphenylphosphine acts as the nucleophile. The most common method involves the reaction of triphenylphosphine with an excess of 1,3-dibromopropane.

Synthesis Mechanism and Rationale

The reaction proceeds via an SN2 mechanism. Triphenylphosphine, an excellent nucleophile, attacks one of the primary carbon atoms of 1,3-dibromopropane, displacing a bromide ion and forming the stable phosphonium salt. Using a high-boiling solvent like toluene or xylene allows the reaction to be conducted at reflux, increasing the reaction rate to achieve a high yield within a reasonable timeframe.[12][13] The product precipitates from the non-polar solvent upon cooling, which simplifies its isolation.

Visualized Synthesis Workflow

Caption: Figure 2: The two-stage mechanism of the Wittig reaction using a phosphonium salt precursor.

Protocol: Synthesis of a Bromo-Alkene via Wittig Reaction

This protocol describes a general procedure for reacting the ylide derived from this compound with an aldehyde. [14][15]

-

Ylide Preparation: In a flame-dried, three-necked flask under an inert atmosphere, suspend this compound (e.g., 3 mmol) in anhydrous tetrahydrofuran (THF, 20 mL). [14]2. Deprotonation: Cool the suspension to 0°C. Add a strong base, such as potassium tert-butoxide (t-BuOK, e.g., 6 mmol), portion-wise. [14]Allow the mixture to stir for 30-60 minutes; the formation of the ylide is often indicated by a color change (e.g., to orange or deep red).

-

Carbonyl Addition: While maintaining the temperature, slowly add a solution of the desired aldehyde (e.g., 2.5 mmol) in anhydrous THF via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the consumption of the aldehyde.

-

Quenching: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or ethyl acetate (3 x 25 mL).

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography on silica gel to isolate the target bromo-alkene.

Other Synthetic Applications

While the Wittig reaction is its most common use, this compound is a versatile reagent involved in several other important transformations.

Synthesis of Cyclopropyl Compounds

The reagent can be used to generate cyclopropyl groups. Deprotonation with a strong base like potassium hydride can form triphenylphosphonium-cyclopropylid. [1]This ylide is a valuable intermediate for introducing a cyclopropyl moiety into a molecule, a structural motif frequently found in pharmaceuticals due to its unique conformational properties.

Visualized Cyclopropane Synthesis Pathway

Caption: Figure 3: Conceptual pathway for synthesizing alkenyl cyclopropanes.

Additional Reported Uses

-

Polymer Chemistry: It serves as a reactant in the synthesis of functionalized polyurethanes through cationic ring-opening polymerization. [1][2]* Rearrangement Reactions: The compound has been utilized in various rearrangement reactions of cyclic organic molecules. [1][5]* Phase-Transfer Catalysis: Like other quaternary phosphonium salts, it has potential applications as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases (e.g., aqueous and organic). [16][17]* Biological Activity: Some studies have noted that phosphonium salts, including analogues of this compound, exhibit biological activities, such as antiviral properties against the influenza A virus and inhibitory effects on cholinesterases. [1]

Safety and Handling

This compound is considered hazardous and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. [7][18]Work should be conducted in a well-ventilated area or a chemical fume hood. [7][19]

| Hazard Type | GHS Classification and Statements | Source(s) |

|---|---|---|

| Signal Word | Warning | [2][19] |

| Pictograms | GHS07 (Exclamation Mark) | [19] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][19] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7][19] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. The compound is hygroscopic; store under an inert atmosphere. | [1][18]|

Conclusion

This compound is a cornerstone reagent for synthetic chemists, offering a reliable and effective route to a wide range of chemical structures. Its primary utility as a Wittig reagent precursor is well-established, providing a powerful tool for alkene synthesis that is fundamental to academic research and the development of new pharmaceuticals. A thorough understanding of its synthesis, reaction mechanisms, and handling requirements, as detailed in this guide, is essential for its safe and successful application in the laboratory.

References

-

Molbase. (n.d.). Synthesis of (3-bromopropyl)-triphenylphosphonium bromide hydrobromide. Retrieved from [Link]

-

PrepChem.com. (2017). Synthesis of this compound. Retrieved from [Link]

-

Wiley-VCH. (n.d.). This compound - SpectraBase. Retrieved from [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

Minkovska, S., Burdzhiev, N., & Deligeorgiev, T. (2018). Rapid synthesis of ( 3-bromopropyl ) triphenylphosphonium bromide or iodide. Semantic Scholar. Retrieved from [Link]

-

Chemsrc. (n.d.). CAS#:3607-17-8 | (3-Bromopropyl)(triphenyl)phosphonium bromide. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High Purity [3-(Dimethylamino)propyl]triphenylphosphonium Bromide Hydrobromide: Synthesis, Applications, and Properties. Retrieved from [Link]

-

Max-Planck-Gesellschaft. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock Chemical Synthesis Potential with (3-(Dimethylamino)propyl)triphenylphosphonium Bromide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Propyltriphenylphosphonium bromide | C21H22BrP | CID 80374 - PubChem. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A Three-Step Route to a Tricyclic Steroid Precursor. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]

-

American Chemical Society. (n.d.). Small-Ring Compounds. VI. Cyclopropanol, Cyclopropyl Bromide and Cyclopropylamine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemistry: Triphenyl(propyl)phosphonium Bromide as a Phase Transfer Catalyst. Retrieved from [Link]

-

Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Phosphonium salts and aldehydes from the convenient, anhydrous reaction of aryl acetals and triphenylphosphine hydrobromide. Retrieved from [Link]

-

University of the West Indies at Mona. (n.d.). Experiment 15: Reactions of the common functional groups Part III: Aldehydes and ketones. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Review of cyclopropyl bromide synthetic process. Retrieved from [Link]

- Google Patents. (n.d.). CN106046053A - Preparation method of [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide.

-

Research Publish Journals. (2016). Process Intensification Using Phase Transfer Catalysts. Retrieved from [Link]

-

Korean Chemical Society. (n.d.). Reaction of Aldehydes and Ketones with Boron Triisopropoxide. The Meerwein-Ponndorf-Verley Type Reduction of. Retrieved from [Link]

Sources

- 1. Buy this compound (EVT-325773) | 3607-17-8 [evitachem.com]

- 2. (3-溴丙基)三苯基溴化膦 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 5. This compound | 3607-17-8 [chemicalbook.com]

- 6. [PDF] Rapid synthesis of ( 3-bromopropyl ) triphenylphosphonium bromide or iodide | Semantic Scholar [semanticscholar.org]

- 7. fishersci.com [fishersci.com]

- 8. chembk.com [chembk.com]

- 9. CAS#:3607-17-8 | (3-Bromopropyl)(triphenyl)phosphonium bromide | Chemsrc [chemsrc.com]

- 10. echemi.com [echemi.com]

- 11. This compound(3607-17-8) 1H NMR [m.chemicalbook.com]

- 12. prepchem.com [prepchem.com]

- 13. prepchem.com [prepchem.com]

- 14. pure.mpg.de [pure.mpg.de]

- 15. A Three-Step Route to a Tricyclic Steroid Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

- 17. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. chemicalbook.com [chemicalbook.com]

(3-Bromopropyl)triphenylphosphonium Bromide: A Comprehensive Technical Guide for Synthetic Chemists

This guide provides an in-depth exploration of (3-Bromopropyl)triphenylphosphonium bromide, a versatile phosphonium salt widely employed in synthetic organic chemistry. We will delve into its fundamental properties, synthesis, and key applications, with a particular focus on its role in the Wittig reaction for the formation of carbon-carbon double bonds. This document is intended for researchers, scientists, and professionals in drug development who seek a detailed understanding and practical insights into the effective utilization of this reagent.

Core Properties and Characteristics

This compound is a quaternary phosphonium salt that serves as a crucial precursor to a Wittig reagent. Its utility stems from the presence of a triphenylphosphine group, which can stabilize an adjacent carbanion, and a reactive bromopropyl chain that allows for subsequent transformations.

Quantitative Data Summary

For ease of reference, the key physicochemical properties of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₂₁H₂₁Br₂P | [1][2] |

| Molecular Weight | 464.17 g/mol | [2][3][4] |

| Appearance | White to off-white crystalline powder | [1][4] |

| Melting Point | 228-230 °C (lit.) | [1][3][5] |

| CAS Number | 3607-17-8 | [1][2] |

| Solubility | Soluble in chloroform and methanol | [1] |

It is important to note that this compound is hygroscopic and should be stored under an inert atmosphere to maintain its integrity.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a straightforward nucleophilic substitution reaction between triphenylphosphine and an excess of 1,3-dibromopropane.[6][7] The triphenylphosphine acts as the nucleophile, attacking one of the electrophilic carbon atoms of 1,3-dibromopropane and displacing a bromide ion.

Caption: A simplified workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example of the synthesis of this compound:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine in a suitable solvent such as toluene or xylene.[6][7]

-

Reagent Addition: Slowly add 1,3-dibromopropane to the stirred solution. An excess of the dibromopropane is often used to minimize the formation of the bis-phosphonium salt.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 17-20 hours) to ensure the completion of the reaction.[6][7]

-

Isolation: Upon cooling to room temperature, the product will precipitate out of the solution as a white solid.[4]

-

Purification: Collect the solid by filtration, wash it with the reaction solvent (toluene or xylene) to remove any unreacted starting materials, and then dry it under a vacuum.[4][6]

The Wittig Reaction: A Cornerstone Application

The primary application of this compound is as a precursor to a phosphorus ylide for use in the Wittig reaction.[8][9] This Nobel Prize-winning reaction is a powerful method for synthesizing alkenes from aldehydes or ketones.[10]

Mechanism of the Wittig Reaction

The Wittig reaction proceeds through a two-step sequence:

-

Ylide Formation: The phosphonium salt is deprotonated at the carbon adjacent to the phosphorus atom using a strong base to form a phosphorus ylide (also known as a phosphorane).[10][11] Common bases for this step include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).[12]

-

Reaction with a Carbonyl Compound: The nucleophilic ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This leads to the formation of a betaine intermediate, which then collapses to form a four-membered oxaphosphetane ring.[10] This ring subsequently fragments to yield the desired alkene and triphenylphosphine oxide as a byproduct.[11]

Caption: The two main stages of the Wittig reaction: ylide formation and alkene synthesis.

Other Synthetic Applications

Beyond the Wittig reaction, this compound is utilized in a variety of other organic transformations:

-

Rearrangement Reactions: It has been employed in rearrangement reactions of cyclic organic molecules.[1][6]

-

Functionalized Polymers: This phosphonium salt can act as a reactant in the synthesis of functionalized polyurethanes through cationic ring-opening polymerization and click chemistry.[1]

-

Phase-Transfer Catalysis: Like many quaternary phosphonium salts, it can function as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases.[9]

-

Biological Research: The compound has been investigated for its potential biological activities, including inhibitory effects on ovarian cancer stem-like cells and as a bactericide.[13]

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin.[3][14] It is also harmful if swallowed or in contact with skin.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[15][16] Work should be conducted in a well-ventilated fume hood to avoid inhalation of the dust.[14] As it is hygroscopic, it should be stored in a tightly sealed container under an inert atmosphere.[1][14]

Conclusion

This compound is a valuable and versatile reagent in the arsenal of the synthetic organic chemist. Its primary utility as a precursor for the Wittig reaction enables the reliable synthesis of alkenes, a fundamental transformation in organic chemistry. Furthermore, its application in other areas such as polymer chemistry and as a phase-transfer catalyst underscores its importance. A thorough understanding of its properties, synthesis, and reaction mechanisms, coupled with adherence to proper safety protocols, will allow researchers to effectively harness the full potential of this compound in their synthetic endeavors.

References

-

PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

-

World of Molecules. (n.d.). Synthesis of (3-bromopropyl)-triphenylphosphonium bromide hydrobromide. Retrieved from [Link]

-

ChemBK. (2024, April 10). This compound. Retrieved from [Link] bromide

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

Study.com. (n.d.). Outline a synthesis of the given Wittig reagent from Ph3P and an alkyl halide. Retrieved from [Link]

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

Chem LibreTexts. (n.d.). Wittig Reaction — Alkene Formation from Aldehydes/Ketones via Ph₃P and Alkyl Halides. Retrieved from [Link]

-

ResearchGate. (n.d.). Rapid synthesis of ( 3-bromopropyl ) triphenylphosphonium bromide or iodide. Retrieved from [Link]

-

Royal Society of Chemistry. (2019, November 5). Polymer-supported triphenylphosphine: application in organic synthesis and organometallic reactions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

Sources

- 1. Buy this compound (EVT-325773) | 3607-17-8 [evitachem.com]

- 2. scbt.com [scbt.com]

- 3. This compound [chembk.com]

- 4. echemi.com [echemi.com]

- 5. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound | 3607-17-8 [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. homework.study.com [homework.study.com]

- 9. nbinno.com [nbinno.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. orgosolver.com [orgosolver.com]

- 12. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 13. [PDF] Rapid synthesis of ( 3-bromopropyl ) triphenylphosphonium bromide or iodide | Semantic Scholar [semanticscholar.org]

- 14. fishersci.com [fishersci.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to the Solubility of (3-Bromopropyl)triphenylphosphonium bromide

Introduction: Understanding the Role and Nature of (3-Bromopropyl)triphenylphosphonium bromide

This compound is a quaternary phosphonium salt that serves as a cornerstone reagent in a multitude of organic synthesis applications. With the chemical formula C₂₁H₂₁Br₂P and a molecular weight of 464.17 g/mol , its utility is primarily anchored in its role as a precursor to phosphorus ylides for Wittig reactions, as well as its involvement in various rearrangement and cyclization reactions.[1] As a white, crystalline solid with a melting point of 228-230°C, its physical state belies the dynamic reactivity it exhibits in solution.[1][2] The compound is known to be hygroscopic, a property that necessitates careful handling and storage under an inert atmosphere to ensure its integrity.[1]

The efficacy of this compound in any synthetic protocol is inextricably linked to its solubility in the chosen reaction medium. A comprehensive understanding of its solubility profile is therefore not merely academic but a practical necessity for researchers and process chemists aiming to optimize reaction conditions, maximize yields, and ensure reproducibility. This guide provides a detailed overview of the known solubility characteristics of this reagent, the underlying chemical principles governing its solubility, and a robust experimental protocol for its quantitative determination.

Solubility Profile: A Data-Driven Overview

The solubility of this compound is dictated by its ionic structure, comprising a bulky, relatively nonpolar triphenylphosphonium cation and a bromide anion. This structure favors dissolution in polar solvents that can effectively solvate both the cation and the anion.

While exhaustive quantitative data across all common laboratory solvents is not extensively documented in publicly available literature, a clear qualitative profile emerges from chemical supplier data and its use in published synthetic methodologies.

Table 1: Qualitative Solubility of this compound

| Solvent | Polarity | Type | Reported Solubility | Source(s) |

| Chloroform (CHCl₃) | Polar Aprotic | - | Soluble | [1][2] |

| Methanol (CH₃OH) | Polar Protic | - | Soluble | [1][2] |

| Ethanol (C₂H₅OH) | Polar Protic | - | Likely Soluble | [3] |

| Dichloromethane (CH₂Cl₂) | Polar Aprotic | - | Likely Soluble | [3][4] |

| Acetone ((CH₃)₂CO) | Polar Aprotic | - | Likely Soluble | [3][4] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | - | Likely Soluble | [1] |

| Toluene (C₇H₈) | Non-polar | - | Poorly Soluble / Insoluble | [5] |

| Hexane (C₆H₁₄) | Non-polar | - | Insoluble | [1] |

Note: "Likely Soluble" is inferred from the general solubility of phosphonium salts in these solvents and is not explicitly stated for this specific compound in the provided sources.[3][4] Experimental verification is always recommended.

Expert Insights: The "Like Dissolves Like" Principle in Action

The principle of "like dissolves like" is fundamental to understanding this solubility profile. The ionic nature of the phosphonium salt requires a solvent with a sufficiently high dielectric constant to overcome the lattice energy of the crystal and solvate the resulting ions.

-

Polar Protic and Aprotic Solvents: Solvents like methanol, chloroform, and likely DMF and acetone, possess the necessary polarity to effectively surround the triphenylphosphonium cation and the bromide anion, leading to dissolution.

-

Non-polar Solvents: In contrast, non-polar solvents such as toluene and hexane lack the ability to stabilize these ions, resulting in poor solubility or insolubility. This property is synthetically useful, as a non-polar solvent can be used as an anti-solvent to precipitate the phosphonium salt from a reaction mixture for isolation.[1]

Caption: Logical relationship of solubility based on polarity.

Experimental Protocol: Quantitative Determination of Equilibrium Solubility

For applications requiring precise concentration data, such as process scale-up or kinetic studies, the experimental determination of solubility is essential. The "shake-flask" or isothermal equilibrium method is the gold standard for accurately measuring the thermodynamic solubility of a solid compound.[6] This protocol provides a self-validating system for generating reliable data.

Pillar of Trustworthiness: Why This Protocol Works

This method is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution. By ensuring the system reaches a steady state at a constant temperature and by using a precise analytical quantification method, the protocol minimizes kinetic and systematic errors, yielding trustworthy and reproducible results.

Materials and Equipment

-

This compound (≥98% purity, dried in a vacuum oven)

-

Solvent of interest (HPLC grade or equivalent)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or water bath (±0.1°C)

-

Calibrated thermometer

-

Glass vials with PTFE-lined screw caps

-

Syringes and syringe filters (0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a gravimetric analysis setup (drying oven, desiccator, pre-weighed dishes).

Step-by-Step Methodology

-

Preparation of Supersaturated Solution:

-

Add an excess amount of dried this compound to a glass vial. An excess is critical to ensure that the solution becomes saturated and solid remains present at equilibrium.

-

Record the approximate mass of the added solid.

-

Pipette a precise volume (e.g., 5.00 mL) of the chosen solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial into the thermostatic shaker set to the desired temperature (e.g., 25.0°C).

-

Allow the mixture to agitate for a sufficient period to reach equilibrium. For phosphonium salts, 24 to 48 hours is typically adequate. A preliminary kinetic study can be performed by taking measurements at various time points (e.g., 12, 24, 36, 48 hours) to confirm that the concentration has plateaued.

-

-

Phase Separation:

-

Once equilibrium is reached, stop the agitation and allow the vial to stand undisturbed in the thermostatic bath for several hours for the excess solid to settle.

-

Carefully draw the clear supernatant into a syringe, avoiding any solid particles.

-

Immediately attach a 0.22 µm PTFE syringe filter and dispense the saturated solution into a clean, dry container. This filtration step is crucial to remove any fine particulates that could artificially inflate the measured concentration.

-

-

Quantification (HPLC Method Recommended):

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Generate a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.

-

Sample Analysis: Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and record the peak area.

-

Calculate the concentration of the diluted sample using the calibration curve, and then account for the dilution factor to determine the concentration of the original saturated solution.

-

-

Data Reporting:

-

Express the solubility in standard units such as mg/mL, g/L, or mol/L at the specified temperature.

-

Caption: Experimental workflow for quantitative solubility determination.

Safety and Handling Considerations

As a responsible scientist, adherence to safety protocols is paramount. This compound is an irritant to the eyes, respiratory system, and skin.[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[7]

-

Storage: Due to its hygroscopic nature, store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[1]

By integrating the available solubility data with robust experimental protocols, researchers can confidently and safely employ this compound in their synthetic endeavors, ensuring both optimal results and a high standard of laboratory practice.

References

- Current time information in Toronto, CA. (n.d.). Google Search.

-

Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]

-

This compound. (2024, April 10). ChemBK. Retrieved January 9, 2026, from [Link]

-

(PDF) Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. (2025, October 15). ResearchGate. Retrieved January 9, 2026, from [Link]

- Process for the preparation of phosphonium salts. (n.d.). Google Patents.

-

Preparation of a Highly Fluorophilic Phosphonium Salt and its Use in a Fluorous Anion-Exchanger Membrane with High Selectivity for Perfluorinated Acids. (n.d.). NIH. Retrieved January 9, 2026, from [Link]

-

Exploring the Versatility of Phosphonium Salts in Material Synthesis and Catalysis. (2025, October 10). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 9, 2026, from [Link]

-

SUPPORTING INFORMATION. (n.d.). MPG.PuRe. Retrieved January 9, 2026, from [Link]

-

CAS#:3607-17-8 | (3-Bromopropyl)(triphenyl)phosphonium bromide. (2025, August 25). Chemsrc. Retrieved January 9, 2026, from [Link]

Sources

- 1. Buy this compound (EVT-325773) | 3607-17-8 [evitachem.com]

- 2. chembk.com [chembk.com]

- 3. Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 3607-17-8 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Melting Point of (3-Bromopropyl)triphenylphosphonium bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromopropyl)triphenylphosphonium bromide is a quaternary phosphonium salt that serves as a versatile reagent in organic synthesis, most notably as a precursor to phosphonium ylides for Wittig reactions.[1] Its utility extends to various applications, including the synthesis of functionalized polymers and as a reactant in rearrangement and cycloisomerization reactions.[2] The physicochemical properties of this compound, particularly its melting point, are critical indicators of its purity and are essential for its effective use in chemical transformations. An accurate melting point determination is a fundamental aspect of quality control, ensuring the reliability and reproducibility of experimental results.

This in-depth guide provides a comprehensive overview of the melting point of this compound, including established values, factors influencing this physical property, and a detailed protocol for its accurate determination.

Physicochemical Properties and Reported Melting Points

This compound is a white, crystalline solid.[3] It is known to be hygroscopic and should be stored in an inert atmosphere at room temperature. The scientific literature and commercial suppliers consistently report a melting point range of 228-230 °C .[2][3] Minor variations to this range, such as 229-230 °C, have also been noted.[4]

| Property | Value | Source(s) |

| Melting Point | 228-230 °C | [2][3] |

| CAS Number | 3607-17-8 | |

| Molecular Formula | C₂₁H₂₁Br₂P | |

| Molecular Weight | 464.17 g/mol | [3] |

| Appearance | White crystalline solid | [3] |

| Solubility | Soluble in chloroform and methanol | [3] |

It is important to note that some sources report other melting point ranges, which may be attributable to impurities, different crystalline forms (polymorphism), or variations in experimental technique.

Factors Influencing the Melting Point of this compound

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. Several factors can influence the observed melting point of this compound:

-

Purity: The presence of impurities is the most common reason for a depressed and broadened melting point range.[5] Impurities disrupt the crystal lattice of the solid, requiring less energy to break the intermolecular forces. Common impurities in this compound can arise from its synthesis, which typically involves the reaction of triphenylphosphine with 1,3-dibromopropane.[4] Unreacted starting materials or byproducts can act as contaminants.

-

Hygroscopicity: this compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] The absorbed water can act as an impurity, leading to a depression and broadening of the melting point range. Therefore, proper handling and storage in a dry environment are crucial for obtaining an accurate measurement.

-

Thermal Decomposition: Some organic compounds decompose at or near their melting points. While the thermal decomposition of this compound is not extensively documented in the readily available literature, studies on similar phosphonium salts indicate that thermal decomposition can occur at elevated temperatures.[7][8][9] If decomposition occurs during the melting point determination, it can lead to an inaccurate and often broad melting range. A heating rate of 5 °C/min is recommended for substances that decompose.[10]

-

Experimental Technique: The accuracy of the melting point measurement is highly dependent on the experimental technique. Factors such as the rate of heating, the amount of sample used, and the calibration of the thermometer can all influence the observed melting point.[10]

Experimental Protocol for Accurate Melting Point Determination

To obtain a reliable and accurate melting point for this compound, a systematic and meticulous approach is required.

Instrumentation and Materials

-

Melting point apparatus (e.g., Mel-Temp, Stuart SMP10, or similar)

-

Capillary tubes (sealed at one end)

-

This compound sample (finely powdered and dry)

-

Mortar and pestle

-

Spatula

-

Calibrated thermometer or digital temperature probe

-

Melting point standards for calibration (e.g., benzophenone, caffeine)

Experimental Workflow Diagram

Sources

- 1. Wittig Reaction [organic-chemistry.org]

- 2. This compound | 3607-17-8 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. delval.edu [delval.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. repositorio.uchile.cl [repositorio.uchile.cl]

- 9. The thermal decomposition of phosphonium alkoxides - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 10. thinksrs.com [thinksrs.com]

(3-Bromopropyl)triphenylphosphonium Bromide: A Comprehensive Technical Guide on Mechanisms of Action in Synthetic Chemistry and Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromopropyl)triphenylphosphonium bromide (BPTB) is a quaternary phosphonium salt that holds a significant position at the interface of synthetic organic chemistry and medicinal biochemistry. Structurally, it is characterized by a central phosphorus atom bonded to three phenyl rings and a bromopropyl alkyl chain, with a bromide counterion. This configuration imparts a dual functionality, making BPTB not only a cornerstone reagent in the synthesis of complex organic molecules but also a member of the broader class of biologically active lipophilic cations.

For the synthetic chemist, BPTB is primarily recognized as a precursor to a phosphonium ylide, a critical component of the Nobel Prize-winning Wittig reaction for alkene synthesis.[1] The presence of a terminal bromine atom on the propyl chain offers additional synthetic handles for subsequent intramolecular reactions and functionalizations.[2] For the biologist and drug development professional, the triphenylphosphonium (TPP) cation is a well-established "mitochondria-targeting" vector, capable of selectively accumulating within the energized mitochondria of cancer cells.[3][4] Furthermore, as a quaternary phosphonium salt (QPS), it possesses intrinsic antimicrobial properties stemming from its ability to disrupt bacterial cell membranes.[5][6]

This technical guide provides an in-depth exploration of these distinct yet equally important mechanisms of action. It is designed to furnish researchers with the foundational knowledge and practical insights required to effectively utilize BPTB in both synthetic and biological contexts.

Part 1: Mechanism of Action in Organic Synthesis

The primary utility of this compound in organic synthesis is as a stable, crystalline precursor for the generation of a phosphonium ylide. This ylide is a powerful nucleophile used to convert aldehydes and ketones into alkenes, a transformation known as the Wittig reaction.[7][8]

The Wittig Reagent: Ylide Formation

The transformation of the phosphonium salt into the reactive ylide is a critical acid-base reaction. The carbon atom adjacent (alpha) to the positively charged phosphorus atom is rendered acidic due to the strong electron-withdrawing inductive effect and stabilizing influence of the phosphorus.[9][10] Deprotonation with a strong base generates the ylide, a species characterized by adjacent positive and negative charges, which is often represented as a neutral phosphorane resonance structure.[10]

Mechanism of Ylide Formation: The process begins with the phosphonium salt dissolved in an appropriate anhydrous solvent (commonly THF or DMF). A strong base, such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK), is introduced to abstract an alpha-proton.[11][12] The choice of base is crucial; non-stabilized ylides, like the one derived from BPTB, require potent bases for efficient formation.[7] The resulting ylide is typically a vibrant color (often orange or red), providing a visual indicator of its successful generation.[13]

The Wittig Reaction Mechanism

Once formed, the nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The precise mechanism has been a subject of extensive study, with the modern consensus favoring a concerted [2+2] cycloaddition pathway, although the stepwise formation of a dipolar "betaine" intermediate is also considered, particularly under certain conditions.[1][10][14]

-

Oxaphosphetane Formation: The ylide and carbonyl compound combine to form a four-membered ring intermediate called an oxaphosphetane.[1][8] This step is typically rapid and reversible.

-

Oxaphosphetane Decomposition: The oxaphosphetane intermediate is unstable and spontaneously decomposes. This decomposition is the thermodynamic driving force of the reaction, as it results in the formation of an exceptionally stable phosphorus-oxygen double bond in triphenylphosphine oxide (TPPO).[7][15]

-

Product Formation: The decomposition yields the desired alkene and the TPPO byproduct. The removal of TPPO from the reaction mixture can be challenging due to its high polarity and crystallinity, often requiring careful chromatography.

Causality and Self-Validation:

-

Anhydrous Conditions: The ylide is a strong base and will be quenched by protic solvents like water. Using anhydrous THF and an inert atmosphere (N₂) is critical for success. [11]* Strong Base: A non-stabilized ylide requires a strong, non-nucleophilic base like t-BuOK. The use of a slight excess ensures complete conversion of the phosphonium salt. [11]* Temperature Control: Initial cooling to 0°C controls the exothermic deprotonation. The reaction with the aldehyde is typically run at room temperature.

-

Aqueous Workup: The NH₄Cl quench protonates any remaining ylide and base. The extraction isolates the organic product from the water-soluble salts and the majority of the triphenylphosphine oxide byproduct, although some will remain in the organic layer.

-

Chromatography: This final step is essential to separate the desired alkene from the triphenylphosphine oxide byproduct, which is a notorious challenge in Wittig chemistry. [15]

Part 2: Mechanism of Action in Biological Systems

The biological activity of BPTB is derived from its chemical identity as a triphenylphosphonium (TPP) salt. The TPP cation is lipophilic and delocalized, allowing it to interact with and traverse biological membranes, leading to distinct antimicrobial and anticancer effects. [16]

Antimicrobial Mechanism of Action

Quaternary phosphonium salts (QPS) are recognized as potent antimicrobial agents, particularly against Gram-positive bacteria. [6][17]Their mechanism is primarily driven by the disruption of the bacterial cell membrane.

-

Adsorption and Binding: The positively charged phosphorus center of the TPP cation is electrostatically attracted to the net negative charge of the bacterial cell surface, which is rich in anionic components like teichoic acids and phospholipids. [5][6]2. Membrane Intercalation and Disruption: The lipophilic phenyl groups penetrate the hydrophobic lipid bilayer of the cell membrane. This insertion disrupts the ordered structure of the membrane, altering its fluidity and integrity. [5]3. Loss of Homeostasis and Cell Death: The disruption creates pores or lesions in the membrane, leading to the leakage of essential intracellular components, such as potassium ions and ATP. [5]This dissipates the membrane potential, disrupts critical cellular processes, and ultimately causes bacterial cell death.

Anticancer Mechanism: Targeting Mitochondria

The TPP cation is a paradigmatic example of a "mitochondriotropic" agent, a compound that selectively targets mitochondria. This property is exploited for anticancer strategies because mitochondria in cancer cells often exhibit a significantly higher membrane potential (hyperpolarized) compared to normal cells. [4][18]

-

Selective Accumulation: The large negative mitochondrial membrane potential (ΔΨm, approx. -150 to -170 mV) acts as an electrophoretic driver, pulling the positively charged TPP cation from the cytoplasm into the mitochondrial matrix. [4]According to the Nernst equation, this can lead to a 100- to 1000-fold accumulation within the mitochondria.

-

Disruption of Mitochondrial Function: Once concentrated in the matrix, the TPP cation disrupts vital mitochondrial processes. [19] * Inhibition of Respiration: It can interfere with the electron transport chain, leading to decreased oxygen consumption and a collapse in ATP production. [18][19] * Induction of Oxidative Stress: This interference can also cause electron leakage, leading to the overproduction of damaging reactive oxygen species (ROS), such as superoxide. [19] * Apoptosis Induction: The combination of ATP depletion, oxidative stress, and direct effects on the mitochondrial membrane can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm, ultimately initiating programmed cell death (apoptosis). [18]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Triphenylphosphonium-based mitochondrial targeting in cancer therapy: mechanisms, progress, and perspectives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Tumor Targeting Effect of Triphenylphosphonium Cations and Folic Acid Coated with Zr-89-Labeled Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Shifting from Ammonium to Phosphonium Salts: A Promising Strategy to Develop Next-Generation Weapons against Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orgosolver.com [orgosolver.com]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pure.mpg.de [pure.mpg.de]

- 12. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 13. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 14. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]

- 15. web.mnstate.edu [web.mnstate.edu]

- 16. benthamdirect.com [benthamdirect.com]

- 17. Synthesis and antibacterial activity of novel phosphonium salts on the basis of pyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Application Prospects of Triphenylphosphine-Based Mitochondria-Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

(3-Bromopropyl)triphenylphosphonium bromide stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of (3-Bromopropyl)triphenylphosphonium bromide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role and Characteristics of a Versatile Reagent

This compound, with the linear formula Br(CH₂)₃P(C₆H₅)₃Br, is a quaternary phosphonium salt that serves as a cornerstone reagent in modern organic synthesis. Its primary utility lies in its role as a precursor to phosphorus ylides for Wittig reactions, enabling the formation of carbon-carbon double bonds. Beyond this classical application, it is instrumental in C-H activation, cycloisomerizations, semipinacol rearrangements, and the synthesis of complex polymers.[1][2] The efficacy and reproducibility of these sensitive transformations are, however, critically dependent on the purity and stability of the phosphonium salt. This guide provides a detailed examination of the factors influencing the stability of this compound and outlines field-proven protocols for its optimal storage and handling to ensure its chemical integrity.

Physicochemical Properties at a Glance

A foundational understanding of the compound's physical and chemical properties is essential for its proper handling. These characteristics dictate its behavior under various laboratory conditions and inform the storage protocols detailed later in this guide.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₂₃Br₂P | |

| Molecular Weight | 466.19 g/mol | |

| Appearance | White to off-white crystalline powder or solid | [1][3] |

| Melting Point | 228-230 °C (lit.) | [1][4] |

| Solubility | Soluble in Chloroform and Methanol | [1][4] |

| Key Hazard | Hygroscopic | [1][4][5][6] |

Core Stability Analysis: Mechanisms of Degradation

The long-term stability of this compound is primarily threatened by its hygroscopic nature.[4][5][6] Understanding the consequences of moisture exposure is paramount for preserving the reagent's quality.

Hygroscopicity and Hydrolytic Decomposition

This compound readily absorbs moisture from the atmosphere.[5][6] This ingress of water is not a benign physical process; it is the gateway to chemical degradation. While the compound is stable under normal, dry conditions, the presence of water, particularly under neutral to alkaline pH, can initiate hydrolysis.[5][7]

Though the specific kinetics for this molecule are not extensively published, the degradation pathway can be inferred from the well-documented alkaline hydrolysis of similar phosphonium salts, such as tetraphenylphosphonium bromide (TPPB).[7] This process typically leads to the formation of triphenylphosphine oxide (TPPO), a common impurity in aged or improperly stored phosphonium salt samples.[7][8] The presence of TPPO can significantly complicate subsequent reactions, particularly the formation of the ylide required for the Wittig reaction.

The proposed degradation pathway highlights the importance of maintaining an anhydrous environment.

Caption: Proposed hydrolytic degradation of this compound.

Thermal Stability and Incompatibilities